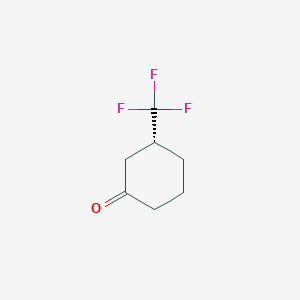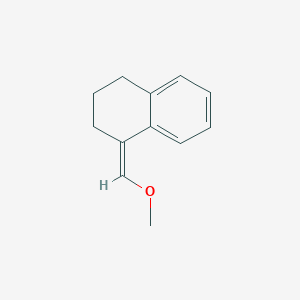
1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene is an organic compound with the molecular formula C12H14O It is a derivative of naphthalene, characterized by the presence of a methoxymethylene group attached to a tetrahydronaphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene can be synthesized through multi-step reactions involving common organic reagents. One such method involves the use of N-bromosuccinimide in tetrahydrofuran, followed by treatment with toluene-4-sulfonic acid in benzene, and finally, hydrogenation using palladium on activated carbon in ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as halogens, acids, and bases are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce fully hydrogenated naphthalene derivatives.
Applications De Recherche Scientifique
1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene involves its interaction with various molecular targets. The methoxymethylene group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparaison Avec Des Composés Similaires
- 1-Methylene-1,2,3,4-tetrahydronaphthalene
- 1-Methyl-1,2,3,4-tetrahydronaphthalene
- 1,2,3,4-Tetrahydro-1-methylnaphthalene
Comparison: 1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene is unique due to the presence of the methoxymethylene group, which imparts distinct chemical properties compared to its analogs. This group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various chemical and biological applications .
Propriétés
IUPAC Name |
(4Z)-4-(methoxymethylidene)-2,3-dihydro-1H-naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,8-9H,4,6-7H2,1H3/b11-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWSWWBODBDCPQ-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C1CCCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C\1/CCCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Hexahydro-cyclopenta[c]furan-4-ol](/img/structure/B8184893.png)

![rel-(3aR,4S,6aS)-Hexahydro-cyclopenta[c]furan-4-ol](/img/structure/B8184900.png)
![rel-(3aR,4R,6aS)-Hexahydro-cyclopenta[c]furan-4-ol](/img/structure/B8184906.png)
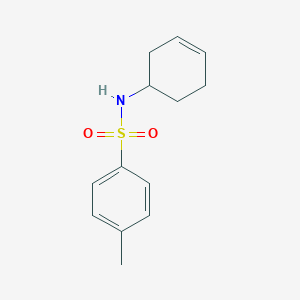
![N-[(1S)-cyclohex-3-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B8184916.png)
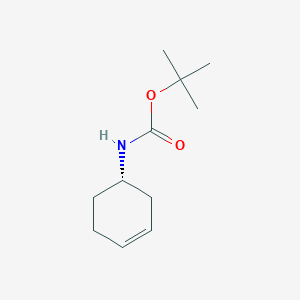
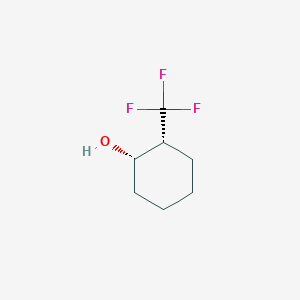
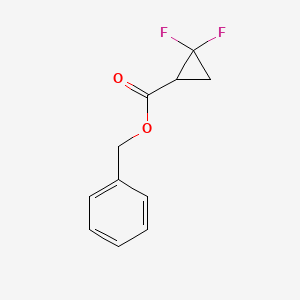
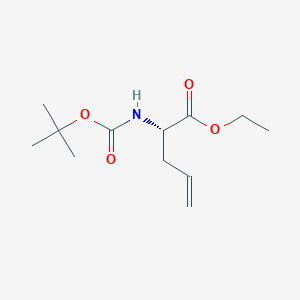
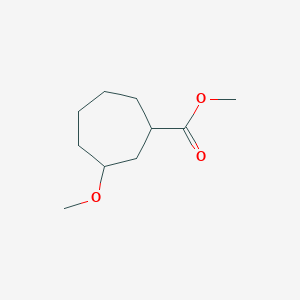
![1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one](/img/structure/B8184971.png)
![2-(8-Hydroxymethyl-1,4-dioxa-spiro[4.5]dec-8-yl)-ethanol](/img/structure/B8184974.png)
